BENGHE Foundational & Exploratory

Check Availability & Pricing

Toxicological profile of 4-Chloro-2-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 4-Chloro-2-phenylaniline

CAS No.: 73006-78-7

\ J

Toxicological Profile: 4-Chloro-2-phenylaniline

Technical Monograph for Drug Development & Safety Assessment

Executive Summary

4-Chloro-2-phenylaniline (2-Amino-4-chlorobiphenyl) is a chlorinated aromatic amine utilized
primarily as a chemical intermediate in the synthesis of fungicides (e.g., Boscalid analogs) and
advanced polymeric materials. Its toxicological profile is governed by its biphenylamine core,
which presents structural alerts for genotoxicity via metabolic bioactivation (N-hydroxylation).

While acute toxicity is moderate, the compound’s lipophilicity and structural similarity to known
carcinogens (e.g., 4-aminobiphenyl) necessitate rigorous control of impurities and occupational
exposure. This guide outlines the physicochemical drivers of its toxicity, metabolic fate, and
validated protocols for safety assessment.

Physicochemical Characterization & Identity

Understanding the physical properties is the first step in predicting toxicokinetics (ADME). The
high logP value indicates high membrane permeability and potential for bioaccumulation.
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Property Value/Description Relevance to Toxicology

CAS Number 90-48-2 Unique Identifier
4-Chloro-[1,1'-biphenyl]-2-

IUPAC Name ) Standard Nomenclature
amine

4-Chloro-2-phenylaniline; 2-
Synonyms ) i Search terms for safety data
Amino-4-chlorobiphenyl

Molecular Formula C12H10CIN MW: 203.67 g/mol
i Crystalline Solid / Oil (purity o
Physical State Inhalation risk (dust/aerosol)
dependent)
) High lipophilicity; crosses
LogP (Octanol/Water) ~3.8 - 4.2 (Predicted)
BBB/placenta
N Insoluble in water; Soluble in Requires organic solvents for
Solubility o
DMSO, MeOH in vitro assays

Toxicokinetics (ADME)

The toxicity of 4-Chloro-2-phenylaniline is not intrinsic to the parent molecule but is largely
driven by its metabolic activation.

Absorption & Distribution

Due to its lipophilic nature (LogP > 3), the compound is rapidly absorbed via the
gastrointestinal tract and skin. It distributes widely into lipid-rich tissues (adipose, liver, brain).

Metabolism (The Bioactivation Pathway)

This is the critical toxicological checkpoint. The compound undergoes Phase | metabolism
primarily in the liver via Cytochrome P450 enzymes.

» Detoxification: Ring hydroxylation (C-oxidation) followed by Phase Il conjugation
(Glucuronidation/Sulfation) renders the molecule water-soluble for excretion.
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 Bioactivation (Toxification): N-hydroxylation by CYP1A2 or CYP2E1 forms the N-hydroxy-4-
chloro-2-phenylaniline. This metabolite can be further acetylated (NAT1/NAT2) to form an
unstable nitrenium ion, a potent electrophile that covalently binds to DNA (guanine residues),
causing mutations.

Excretion

Elimination is primarily renal (as conjugated metabolites) and biliary (fecal excretion).

Toxicodynamics & Mechanisms of Action
Genotoxicity (Mutagenicity)

Like many aromatic amines, 4-Chloro-2-phenylaniline is considered a pro-mutagen. It
requires metabolic activation (S9 fraction) to exhibit mutagenicity in Salmonella typhimurium
(Ames Test).

¢ Mechanism: Formation of DNA adducts (e.g., dG-C8-aminobiphenyl adducts) leads to
replication errors (transversion mutations).

o Structural Alert: The primary amino group attached to the biphenyl ring is a classic structural
alert for carcinogenicity (Ashby-Tennant).

Hepatotoxicity

High-dose exposure can induce oxidative stress in hepatocytes due to the redox cycling of
quinone-imine intermediates formed during metabolism.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of metabolism, highlighting the
transition from safety to toxicity.

C-Oxidation Ring-Hydroxylated Phase Il Glucuronide/Sulfate

(Major) Metabolite [(ECEEEN)
R S T
BoR) (Minor) NAT1/NAT2 Covalent
N-Hydroxy Metabolite Acetylation/Sulfation Nitrenium lon Binding DNA Adducts
(Ultimate Carcinogen) (Mutagenesis)

(Proximate Carcinogen)
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Figure 1: Divergent metabolic pathways of 4-Chloro-2-phenylaniline showing bioactivation
(red) vs. detoxification (green).

Safety Assessment Protocols

To validate the safety profile of this compound during drug development or intermediate
handling, the following self-validating protocols are recommended.

Protocol 1: Bacterial Reverse Mutation Assay (Ames
Test)

Objective: Assess the potential for gene mutations with and without metabolic activation.

Strains:S. typhimurium strains TA98 (frameshift), TA100 (base-pair), TA1535, TA1537, and E.
coli WP2 uvrA.

o Metabolic Activation: Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254 or
Phenobarbital/5,6-Benzoflavone) to simulate mammalian metabolism.

e Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 u g/plate ).
e Controls:
o Negative: DMSO (Vehicle).
o Positive (+S9): 2-Aminoanthracene (confirms S9 activity).
o Positive (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).
 Criteria: A positive result is defined as a dose-dependent increase in revertant colonies

2-fold over background.

Protocol 2: In Vitro Intrinsic Clearance (Microsomal
Stability)
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Objective: Determine the metabolic half-life (

) and identify if the compound is a "high clearance" molecule, which influences toxicity
exposure time.

e System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.
e Substrate: 1 uM 4-Chloro-2-phenylaniline (prevents enzyme saturation).

o Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4
U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

e Incubation: 37°C in phosphate buffer (pH 7.4).

o Sampling: Quench aliquots at 0, 5, 15, 30, and 45 min with ice-cold acetonitrile (containing
internal standard).

e Analysis: LC-MS/MS monitoring the parent ion [M+H]+ (m/z ~204).

e Calculation:

Experimental Workflow Visualization
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Figure 2: Standardized workflow for mutagenicity assessment (Ames Test).

Regulatory & Safety Status

e GHS Classification:

o Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
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o STOT-SE: May cause respiratory irritation (H335).

» Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.[1][2]

e Environmental: Toxic to aquatic life with long-lasting effects (H411). Prevent release to
drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024461#toxicological-profile-of-4-chloro-2-
phenylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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